molecular formula C20H34O8 B606191 Bis-Propargyl-PEG7 CAS No. 1351373-46-0

Bis-Propargyl-PEG7

Cat. No.: B606191
CAS No.: 1351373-46-0
M. Wt: 402.48
InChI Key: VVUXHSSWSXTRPE-UHFFFAOYSA-N
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Description

Bis-Propargyl-PEG7 is a complex organic compound characterized by its multiple ethoxy and prop-2-ynoxy groups

Mechanism of Action

Target of Action

Bis-Propargyl-PEG7, also known as 3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins that are marked for degradation by PROTACs .

Mode of Action

This compound contains two propargyl groups at each terminal end . These groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is often used to attach a PROTAC to a target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . When a PROTAC linked to a target protein via this compound is recognized by an E3 ubiquitin ligase, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, altering the levels of that protein in the cell .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the PEG (polyethylene glycol) chain. The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media . This can enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the degradation of the target protein . By linking a PROTAC to a target protein, this compound enables the selective degradation of that protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of oxygen or variations in pH . Furthermore, the compound should be stored in a dark place under an inert atmosphere at a temperature of -20°C to maintain its stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-Propargyl-PEG7 typically involves the stepwise addition of ethoxy and prop-2-ynoxy groups to a central alkyne core. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to achieve the desired structure. Common reagents used in these reactions include ethylene oxide, propargyl alcohol, and various catalysts to facilitate the addition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Bis-Propargyl-PEG7 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Bis-Propargyl-PEG7 has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
  • tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

Uniqueness

Bis-Propargyl-PEG7 is unique due to its specific arrangement of ethoxy and prop-2-ynoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-3-5-21-7-9-23-11-13-25-15-17-27-19-20-28-18-16-26-14-12-24-10-8-22-6-4-2/h1-2H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUXHSSWSXTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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